Cas no 96736-00-4 (4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid)

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid structure
96736-00-4 structure
Product Name:4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Numero CAS:96736-00-4
MF:C12H16N2O4
MW:252.266443252563
MDL:MFCD06656437
CID:803278
Update Time:2024-10-25

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
    • 4-(2'-N-Boc-hydrazino)benzoic acid
    • 4-(Boc-hydrazino)benzoic acid
    • 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid
    • Boc-4-hydrazinobenzoic acid
    • Hydrazinecarboxylicacid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) ester
    • AK114500
    • 4-({[(tert-butoxy)carbonyl]amino}amino)benzoic acid
    • 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid
    • 4-(2-N-Boc-Hydrazino)Benzoic Acid
    • Boc-NH-Abz(4)-OH
    • KSC955G0F
    • 4-(Boc-hydrazino)-benzoic acid
    • FRMCTSPNGUPJRR-UHFFFAOYSA-N
    • 4-(N'-Boc-hydrazino)-benzoic acid
    • KM3429
    • 6778AC
    • AK
    • 1-(1,1-Dimethylethyl) 2-(4-carboxyphenyl)hydrazinecarboxylate (ACI)
    • 4-[2-(tert-Butoxycarbonyl)hydrazino]benzoic acid
    • 4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
    • MDL: MFCD06656437
    • Inchi: 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-8(5-7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16)
    • Chiave InChI: FRMCTSPNGUPJRR-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(NNC(OC(C)(C)C)=O)=CC=1)O

Proprietà calcolate

  • Massa esatta: 252.11100
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 304
  • Superficie polare topologica: 87.7

Proprietà sperimentali

  • Densità: 1.262±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Molto leggermente solubile (0,5 g/l) (25°C),
  • PSA: 87.66000
  • LogP: 2.70030

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Informazioni sulla sicurezza

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845064-1g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 96%
1g
261.00 2021-05-17
Matrix Scientific
126778-1g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, >95%
96736-00-4 >95%
1g
$162.00 2021-06-28
Matrix Scientific
126778-5g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, >95%
96736-00-4 >95%
5g
$486.00 2021-06-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T89380-1g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 97%
1g
¥76.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T89380-5g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 97%
5g
¥263.0 2023-09-06
TRC
B810055-10mg
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
96736-00-4
10mg
$ 50.00 2022-06-06
TRC
B810055-50mg
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
96736-00-4
50mg
$ 65.00 2022-06-06
TRC
B810055-100mg
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
96736-00-4
100mg
$ 80.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-ZV160-1g
4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 96%
1g
¥293.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-ZV160-200mg
4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 96%
200mg
¥110.0 2022-02-28

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  pH 8 - 9, 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Riferimento
Preparation of azapeptide or azapeptidomimetic compounds inhibiting multidrug resistance proteins BCRP and/or P-gp
, France, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  1 h, rt
Riferimento
3,5-Bis(phenyl)-1H-heteroaryl derivatives as medicaments
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethylformamide
Riferimento
Preparation of succinimido hydrazinoarylcarboxylates and analogs as conjugating agents for biological macromolecules
, European Patent Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane
Riferimento
Improved methods and compositions for fluorine-18 labeling of proteins, peptides and other molecules
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
New hydrazone derivatives of Adriamycin and their immunoconjugates - a correlation between acid stability and cytotoxicity
Kaneko, Takushi; Willner, David; Monkovic, Ivo; Knipe, Jay O.; Braslawsky, Gary R.; et al, Bioconjugate Chemistry, 1991, 2(3), 133-41

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ;  overnight, rt
Riferimento
Chemoproteomic profiling and discovery of protein electrophiles in human cells
Matthews, Megan L. ; He, Lin; Horning, Benjamin D.; Olson, Erika J.; Correia, Bruno E.; et al, Nature Chemistry, 2017, 9(3), 234-243

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ;  overnight, rt
Riferimento
Tyrosine-specific modification via a dearomatization-rearomatization strategy: Access to azobenzene functionalized peptides
Wang, Pengxin; Cheng, Yulian; Wu, Chunlei; Zhou, Yimin; Cheng, Zhehong; et al, Organic Letters, 2021, 23(11), 4137-4141

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  pH 9, rt; 48 h, pH 9, rt
1.2 Reagents: Citric acid Solvents: Water ;  pH 4
Riferimento
Design and synthesis of N'-phenylacylhydrazide safety-catch resin and its application in synthesis of p-nitroaniline chromogenic peptide substrates
Bai, Guo-liang; Yang, Xiao-xiao; Lin, Hao; Yang, Li-quan; Wang, De-xin, Huaxue Shiji, 2012, 34(11), 967-971

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; overnight, rt
Riferimento
Hydrogen peroxide based oxidation of hydrazines using HBr catalyst
Wang, Jian ; Ma, Zichao; Du, Wanting; Shao, Liming, Tetrahedron, 2021, 102,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 48 h, rt
1.2 Reagents: Citric acid ;  pH 4, rt
Riferimento
Preparation of immuno inhibitory pyrazolone compounds
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
Preparation of anthracycline immunoconjugates as neoplasm inhibitors
, European Patent Organization, , ,

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Raw materials

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Preparation Products

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.